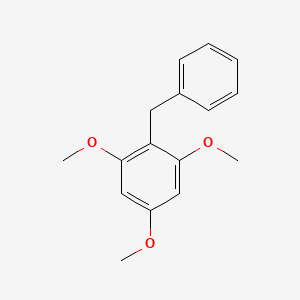

2,4,6-TRIMETHOXYDIPHENYLMETHANE

Description

Overview of Diphenylmethane (B89790) Derivatives in Advanced Organic Chemistry

The diphenylmethane scaffold, characterized by two phenyl rings attached to a central methylene (B1212753) group, is a fundamental structural motif in organic chemistry. wikipedia.org Derivatives of diphenylmethane are integral to a wide array of applications, from pharmaceuticals to materials science. The versatility of this framework lies in the ability to modify the phenyl rings with various functional groups, thereby fine-tuning the molecule's electronic and steric properties. The C-H bonds of the methylene bridge also exhibit a degree of acidity, allowing for further functionalization. wikipedia.org

The synthesis of diarylmethanes can be achieved through several methods, including the traditional Friedel-Crafts alkylation of an aromatic ring with a benzyl (B1604629) halide. wikipedia.org Modern synthetic strategies also employ cross-coupling reactions, such as the Suzuki-Miyaura coupling of benzyl halides with arylboronic acids or the coupling of benzylic phosphates with arylsilanes, offering milder conditions and greater functional group tolerance.

Significance of Methoxy-Substituted Aromatic Systems in Structure and Reactivity

The presence of methoxy (B1213986) (-OCH₃) groups on an aromatic ring profoundly influences its chemical behavior. As strong electron-donating groups through resonance, methoxy substituents activate the aromatic ring towards electrophilic substitution. This heightened reactivity is a cornerstone of their utility in organic synthesis. The oxygen atom's lone pairs can delocalize into the aromatic system, stabilizing carbocationic intermediates formed during electrophilic attack.

The positions of the methoxy groups are crucial in directing incoming electrophiles. In a polysubstituted system like 2,4,6-trimethoxydiphenylmethane, the cumulative electron-donating effect of the three methoxy groups on one of the phenyl rings renders it exceptionally nucleophilic. This high electron density significantly impacts the molecule's reactivity and its potential as a precursor in more complex syntheses. Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are instrumental in elucidating the structural and electronic effects of these methoxy groups.

Historical Development and Current Research Trajectories Pertaining to this compound

Historically, the synthesis of polysubstituted diphenylmethanes has been rooted in Friedel-Crafts chemistry. ethz.chlibretexts.org The reaction of an electron-rich aromatic compound with a benzylating agent in the presence of a Lewis acid has been a standard approach. wikipedia.org While direct and extensive historical or current research specifically focused on this compound is not widely documented in publicly available literature, its synthesis and properties can be inferred from established chemical principles and studies on related compounds.

A plausible and historically consistent synthetic route to this compound is the Friedel-Crafts alkylation of 1,3,5-trimethoxybenzene (B48636) with benzyl chloride. The highly activated nature of 1,3,5-trimethoxybenzene would facilitate this reaction, likely proceeding under mild conditions. researchgate.netcsic.es

Structure

3D Structure

Properties

CAS No. |

22807-99-4 |

|---|---|

Molecular Formula |

C16H18O3 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

2-benzyl-1,3,5-trimethoxybenzene |

InChI |

InChI=1S/C16H18O3/c1-17-13-10-15(18-2)14(16(11-13)19-3)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |

InChI Key |

YTQHXEQIYCMRGS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)OC)CC2=CC=CC=C2)OC |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CC2=CC=CC=C2)OC |

Other CAS No. |

22807-99-4 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Trimethoxydiphenylmethane

Classical and Contemporary Synthetic Pathways to the 2,4,6-Trimethoxydiphenylmethane Core

The construction of the this compound core can be achieved through several established and emerging synthetic routes. These pathways primarily focus on the formation of the central methane (B114726) bridge connecting the two aryl rings.

Electrophilic Aromatic Substitution Reactions Involving 1,3,5-Trimethoxybenzene (B48636) as a Key Precursor

A fundamental approach to synthesizing diarylmethanes, including this compound, is through electrophilic aromatic substitution, with the Friedel-Crafts reaction being a prominent example. In this method, 1,3,5-trimethoxybenzene, a highly activated aromatic compound, serves as a key precursor. google.comrsc.org The electron-donating methoxy (B1213986) groups on 1,3,5-trimethoxybenzene make it particularly susceptible to electrophilic attack, facilitating the formation of the desired diphenylmethane (B89790) structure. rsc.org

The reaction typically involves the reaction of 1,3,5-trimethoxybenzene with a benzyl (B1604629) halide or a related electrophile in the presence of a Lewis acid catalyst. However, due to the high reactivity of 1,3,5-trimethoxybenzene, milder reaction conditions are often sufficient. For instance, the reaction can proceed even without a strong Lewis acid, sometimes catalyzed by weaker acids or even occurring under thermal conditions. The high electron density on the 1,3,5-trimethoxybenzene ring directs the substitution to one of the ortho or para positions relative to the methoxy groups.

A notable application of this principle is in the synthesis of triarylmethane derivatives, where a diarylmethanol or a related compound reacts directly with an aromatic hydrocarbon like 1,3,5-trimethoxybenzene. google.com This method is particularly effective when the aromatic hydrocarbon contains electron-donating groups, although it can sometimes be limited by the formation of isomeric byproducts. google.com

Reductive and Condensation Reactions for Diphenylmethane Scaffold Formation

Reductive and condensation reactions offer alternative pathways to the diphenylmethane scaffold. One common strategy involves the condensation of an aromatic aldehyde with an activated aromatic compound like 1,3,5-trimethoxybenzene, followed by reduction of the resulting intermediate. For example, the condensation of an aldehyde with 1,3,5-trimethoxybenzene can yield a diarylcarbinol, which can then be reduced to the corresponding diphenylmethane.

Another approach involves the synthesis of Schiff bases, which are compounds containing a C=N double bond, formed by the condensation of a primary amine with an active carbonyl compound. nih.govresearchgate.net For instance, a Schiff base can be synthesized by condensing 2,4,6-trimethylphenylamine with vanillin (B372448) in ethanol, followed by reflux. nih.govresearchgate.net While not a direct synthesis of this compound, this demonstrates the utility of condensation reactions in forming precursors that can be further modified to obtain the desired diphenylmethane core.

Catalytic Approaches in the Formation of Aryl-Methane Linkages

Modern synthetic chemistry has seen a surge in the development of catalytic methods for forming C-C bonds, including the aryl-methane linkage in diphenylmethanes. These methods often offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches.

One such approach is the "one-pot" synthesis of (2-hydroxyphenyl)(2,4,6-trimethoxyphenyl)(phenyl)methane, a triarylmethane derivative. google.com This method utilizes inexpensive and readily available catalysts like FeCl3 or I2 to introduce three different aryl groups in a single step from salicylaldehyde, phenylboronic acid, and 1,3,5-trimethoxybenzene. google.com This reaction proceeds with high chemical selectivity and good yields, offering a more efficient and less polluting alternative to traditional multi-step syntheses that often require expensive transition metals and harsh reaction conditions. google.com

Another catalytic strategy involves the use of solid acid catalysts, such as titanium silicate (B1173343) (TS-1), for the one-pot, solvent-free synthesis of 2,4,6-triarylpyridines. researchgate.net While this produces a different heterocyclic core, the underlying principle of using a recyclable solid catalyst to promote the formation of multiple C-C and C-N bonds in a single step is relevant to the development of efficient diphenylmethane syntheses. Similarly, tetrabutylammonium (B224687) hydrogen sulphate (TBAHS) has been employed as a catalyst for the solvent-free synthesis of 2,4,6-triarylpyridines, demonstrating the versatility of phase-transfer catalysts in promoting such transformations. rasayanjournal.co.in

Stereoselective and Regioselective Synthesis of this compound Analogues

The synthesis of substituted analogues of this compound often requires precise control over stereochemistry and regiochemistry.

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms in a molecule. In the context of diphenylmethane analogues, this could involve creating specific stereoisomers if chiral centers are present. For example, a general protocol for the diversity-oriented synthesis (DOS) of 2,4,6-trisubstituted piperidine (B6355638) congeners has been developed, which allows access to all possible stereoisomers. nih.gov While targeting a different heterocyclic system, the principles of using modular approaches and stereocontrolled reactions are applicable to the synthesis of complex diphenylmethane analogues. nih.gov Methods like the Horner-Wadsworth-Emmons reaction have been used for the stereoselective synthesis of other complex molecules, such as 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones. nih.gov

Regioselective synthesis aims to control the position of substituent groups on the aromatic rings. This is particularly important when synthesizing unsymmetrically substituted diphenylmethanes. A stepwise palladium-catalyzed Suzuki-Miyaura coupling of a dihalogenated pyrrole (B145914) has been used for the efficient synthesis of 2,4-differentially arylated pyrroles, demonstrating a powerful method for regioselective arylation. researchgate.net Similarly, regioselective synthesis of other heterocyclic compounds has been achieved through carefully controlled reaction conditions and the use of specific reagents. rsc.orgresearchgate.net For instance, the reaction of cyanuric chloride with different nucleophiles can be controlled to achieve sequential substitution at specific positions on the triazine ring. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading.

For example, in the synthesis of dihydrobenzofuran neolignans, the reaction time was optimized from 20 hours to 4 hours without compromising conversion and selectivity. scielo.br It was also found that longer reaction times could lead to reduced selectivity due to the formation of undesired byproducts. scielo.br The choice of solvent can also significantly impact the outcome of a reaction. In the same study, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to other solvents like dichloromethane (B109758) and benzene (B151609). scielo.br

The stoichiometry of reagents is another critical factor. In the synthesis of novel selenocyanates, varying the stoichiometry of malononitrile (B47326) and selenium dioxide was found to have a significant effect on the observed yield. researchgate.net Similarly, in the catalytic synthesis of 2-methyl-4-methoxydiphenylamine, an excess of one reactant (cyclohexanone) was found to play an important role in promoting the desired condensation reaction. osti.gov

The following table provides a summary of optimized reaction conditions from a study on the synthesis of dihydrobenzofuran neolignans, which can serve as a general guide for optimizing similar reactions.

| Parameter | Condition | Effect on Yield |

| Reaction Time | Optimized to 4 hours | Shorter time prevented formation of byproducts |

| Solvent | Acetonitrile | Provided the best balance of conversion and selectivity |

| Oxidant | Silver(I) oxide (0.5 equiv.) | Most efficient for the desired conversion |

| Temperature | Reflux | Most efficient for certain substrates |

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and improve safety. nih.govmdpi.comresearchgate.net These principles include the prevention of waste, maximizing atom economy, using less hazardous chemicals, and employing renewable feedstocks. mit.edu

In the context of diphenylmethane synthesis, green chemistry approaches can involve the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, the use of water as a solvent and the development of solvent-free reaction conditions are key areas of focus. mdpi.com Mechanochemistry, which involves conducting reactions by grinding solids together, is a solvent-free technique that can lead to increased atom economy and reduced waste. mit.edu

The development of a "one-pot" synthesis for a triarylmethane derivative using inexpensive and low-toxicity catalysts like FeCl3 or I2 is an example of a greener synthetic route. google.com This method reduces pollution and simplifies post-treatment compared to traditional methods. google.com The use of recyclable solid acid catalysts, as seen in the synthesis of 2,4,6-triarylpyridines, also aligns with green chemistry principles by minimizing catalyst waste. researchgate.net

Furthermore, the selection of safer solvents is a critical aspect of green chemistry. nih.gov The replacement of hazardous solvents like benzene with greener alternatives such as toluene (B28343) or biodegradable solvents is encouraged. nih.gov The goal is to design chemical processes that are not only efficient but also sustainable in the long term. mdpi.comresearchgate.net

Advanced Structural Characterization of 2,4,6 Trimethoxydiphenylmethane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. google.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. google.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the molecular framework.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, revealing ¹H-¹H connectivities within the spin systems of the phenyl and trimethoxy-substituted phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons that bear hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation) detects long-range couplings between protons and carbons over two to four bonds. This is particularly useful for identifying quaternary carbons (such as the ipso-carbons of the phenyl rings and the methoxy-substituted carbons) and for confirming the connectivity between the two aromatic rings via the central methylene (B1212753) bridge.

Despite the power of these techniques, specific 2D NMR datasets (COSY, HSQC, HMBC) for 2,4,6-Trimethoxydiphenylmethane were not found in the surveyed literature. A complete assignment table based on these experiments is therefore not available.

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, and its measurement provides information on interproton distances. Quantitative NOE experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), are used to determine the preferred conformation of a molecule in solution by measuring the strength of NOE signals, which are inversely proportional to the sixth power of the distance between the protons. For this compound, NOE data would be critical for defining the rotational preference (conformation) around the single bonds connecting the phenyl rings to the central methylene carbon.

A detailed conformational analysis of this compound supported by quantitative NOE experimental data has not been reported in the available scientific literature.

Density Functional Theory (DFT) has become a powerful tool for predicting NMR chemical shifts. By calculating the magnetic shielding tensors for a computationally optimized molecular geometry, a theoretical ¹³C NMR spectrum can be generated. Comparing these predicted shifts with experimental data serves to validate the structural assignment and the chosen theoretical model. This approach would be particularly useful for this compound to confirm the assignment of the closely spaced aromatic carbon signals.

While the methodology is well-established, a specific study detailing the DFT calculation of ¹³C NMR chemical shifts and its validation against experimental data for this compound is not present in the reviewed literature.

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as π–π stacking, in the crystal lattice.

Micro-Electron Diffraction (MicroED) is an emerging cryogenic electron microscopy (cryo-EM) technique used for determining the structure of nanocrystals that are too small for conventional X-ray diffraction.

A search of the scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, no experimental data on its solid-state conformation, bond parameters, or crystal packing is available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) are used to ionize the molecule. Subsequent tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecular ion to elucidate its structure based on the observed fragmentation patterns. For this compound, a key fragmentation would be the cleavage of the benzylic C-C bonds.

While HRMS data is available for related bromo-substituted analogues, specific HRMS data and a detailed fragmentation pathway analysis for this compound were not found in the reviewed literature.

| Technique | Information Provided | Availability for this compound |

|---|---|---|

| HRMS | Accurate Mass and Elemental Formula | Data not found in literature search. |

| Tandem MS (MS/MS) | Structural Fragmentation Pathways | Data not found in literature search. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and are used to identify the functional groups present. For this compound, characteristic vibrational bands would include:

C-H stretching from the aromatic rings and the methylene bridge.

Aromatic C=C stretching.

C-O stretching from the methoxy (B1213986) groups.

Out-of-plane C-H bending.

A search of the literature did not provide experimental FT-IR or FT-Raman spectra for this compound, and thus a table of characteristic vibrational frequencies cannot be compiled.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. By measuring the absorption of UV and visible light, this method provides insights into the electronic structure and extent of conjugation. In the context of this compound, UV-Vis spectroscopy elucidates how the electronic system of the diphenylmethane (B89790) framework is influenced by the presence of three electron-donating methoxy groups on one of the phenyl rings.

While specific experimental UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the spectrum can be reliably predicted by analyzing the spectra of the parent molecule, diphenylmethane, and considering the well-established effects of methoxy substituents on the benzene (B151609) chromophore.

The UV-Vis spectrum of the parent compound, diphenylmethane, is characterized by two main absorption bands in the ultraviolet region. uwosh.edu These bands originate from π→π* transitions within the benzene rings. The methylene bridge (–CH₂–) between the two phenyl groups largely isolates their π-systems, meaning the spectrum of diphenylmethane is similar to that of toluene (B28343), but with approximately twice the intensity due to the presence of two phenyl chromophores. The typical absorption maxima for diphenylmethane occur around 263 nm and 285 nm. researchgate.net

The introduction of methoxy (–OCH₃) groups onto a benzene ring is known to cause distinct changes in the UV-Vis spectrum. Methoxy groups are strong auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. msu.edu As electron-donating groups, they extend the conjugation of the benzene ring through resonance, which has two primary effects:

Bathochromic Shift (Red Shift): The absorption maxima are shifted to longer wavelengths. This is because the electron-donating nature of the methoxy group raises the energy of the highest occupied molecular orbital (HOMO) of the benzene ring, reducing the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO). ijermt.org

Hyperchromic Effect: The intensity of the absorption (molar absorptivity, ε) is increased. This is due to an increase in the probability of the π→π* transition. ijermt.org

For instance, anisole (B1667542) (methoxybenzene) exhibits a primary absorption band (E₂-band) around 217-220 nm and a secondary, fine-structured band (B-band) around 269-270 nm, which is a bathochromic shift compared to benzene's secondary band at ~255 nm. cdnsciencepub.comphotochemcad.com The presence of multiple methoxy groups, as in 1,2,4-trimethoxybenzene, further shifts the absorption to longer wavelengths. photochemcad.com

In this compound, one phenyl ring is heavily substituted with three electron-donating methoxy groups. This substitution pattern is expected to significantly influence the electronic transitions of that ring. The lone pairs on the oxygen atoms of the methoxy groups can be delocalized into the π-system of the benzene ring, leading to a substantial bathochromic shift and a hyperchromic effect for the absorption bands associated with this ring. The unsubstituted phenyl group would be expected to retain absorption characteristics similar to those of toluene or diphenylmethane itself.

The resulting UV-Vis spectrum of this compound is therefore anticipated to be a superposition of the spectra of the two constituent, electronically distinct phenyl groups. One part of the spectrum would resemble that of a highly activated, electron-rich benzene ring (the 2,4,6-trimethoxyphenyl moiety), exhibiting absorption at significantly longer wavelengths and with higher intensity than benzene. The other part would be characteristic of the unsubstituted phenylmethyl moiety.

The π→π* transitions are the primary electronic transitions observed in aromatic systems like this compound. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of non-bonding electrons on the oxygen atoms of the methoxy groups could also potentially lead to n→π* transitions. However, these are generally much weaker in intensity than π→π* transitions and are often obscured by the stronger absorption bands in aromatic compounds. researchgate.net

A hypothetical representation of the expected UV-Vis spectral data for this compound in a non-polar solvent like cyclohexane, based on the analysis of related compounds, is presented in the table below.

| Compound | Anticipated λmax (nm) | Anticipated Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Originating Chromophore |

| This compound | ~270-290 | High | π→π* (B-band) | 2,4,6-Trimethoxyphenyl |

| ~220-240 | Very High | π→π* (E-band) | 2,4,6-Trimethoxyphenyl | |

| ~265 | Moderate | π→π* (B-band) | Phenyl | |

| ~220 | High | π→π* (E-band) | Phenyl |

Computational and Theoretical Investigations of 2,4,6 Trimethoxydiphenylmethane

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure of molecules. mdpi.com It provides a framework to understand molecular geometry, conformational preferences, and electronic properties, which are crucial for predicting a molecule's behavior. mdpi.comnih.gov

The three-dimensional arrangement of atoms in a molecule, its conformation, significantly influences its physical and chemical properties. For a flexible molecule like 2,4,6-trimethoxydiphenylmethane, with its rotating phenyl rings and methoxy (B1213986) groups, multiple conformations are possible. DFT calculations can map the potential energy surface, revealing the relative energies of these different conformations. The most stable conformation, or the global minimum on the energetic landscape, corresponds to the most populated structure at equilibrium. Studies on similar molecular systems have shown that non-bonded interactions play a crucial role in determining the preferred spatial arrangement of molecular fragments. mdpi.com The analysis of the energetic landscape helps in understanding the molecule's structural dynamics and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net DFT calculations provide accurate estimations of HOMO and LUMO energies, and the resulting energy gap, offering valuable insights into the electronic stability and reactivity of this compound. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. A higher value indicates a greater tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower value indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. A smaller gap generally correlates with higher chemical reactivity. |

This table provides a general framework for understanding FMO analysis. Actual values would be derived from specific DFT calculations for this compound.

A significant application of DFT is the simulation of various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies and chemical shifts of a molecule's optimized geometry, theoretical spectra can be generated. researchgate.net These simulated spectra can then be compared with experimentally obtained spectra. A close agreement between the simulated and experimental data serves as a validation of the calculated molecular structure and the computational method used. researchgate.net This comparative analysis is a powerful tool for confirming the identity and purity of a synthesized compound and for assigning specific spectral features to particular vibrational modes or atomic nuclei within the molecule.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While DFT provides insights into static molecular structures, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. MD simulations model the time-dependent behavior of a molecular system, providing a detailed picture of its conformational dynamics. nih.gov For this compound, MD simulations can reveal how the phenyl rings and methoxy groups rotate and flex over time.

Furthermore, MD simulations are invaluable for studying the interactions between a solute molecule and its surrounding solvent. By explicitly including solvent molecules in the simulation, it is possible to analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov Understanding how this compound interacts with different solvents is crucial for predicting its solubility and behavior in solution, which is essential for many chemical applications. The simulations can provide information on the local ordering of solvent molecules around the solute and the energetic contributions of these interactions. nih.gov

Quantum Chemical Calculations of Reactivity Descriptors

Beyond FMO analysis, quantum chemistry offers a suite of reactivity descriptors that provide a more nuanced understanding of a molecule's chemical behavior. hakon-art.comrasayanjournal.co.in These descriptors are derived from the principles of conceptual DFT and are used to predict the reactivity and stability of molecules. mdpi.comrasayanjournal.co.in

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule.

Hardness (η): Measures the resistance to a change in electron distribution. rasayanjournal.co.in

Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. hakon-art.com

These descriptors are calculated using the energies of the HOMO and LUMO. hakon-art.comrasayanjournal.co.in By comparing these values across a series of related compounds, it is possible to rank them in terms of their expected reactivity. rasayanjournal.co.in Additionally, local reactivity descriptors, such as the Fukui function, can be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov

Table 2: Key Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Indicates the tendency of electrons to escape from the system. |

| Hardness (η) | η ≈ (E_LUMO - E_HOMO) | Measures resistance to charge transfer. |

| Softness (S) | S = 1 / η | Reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Represents the energy stabilization upon accepting electrons. |

This table presents the fundamental reactivity descriptors and their calculation from HOMO and LUMO energies.

Application of Cheminformatics and Machine Learning for Property Prediction and Structure Validation

Cheminformatics and machine learning are increasingly being applied to predict the properties of chemical compounds, offering a rapid and cost-effective alternative to experimental measurements. nurixtx.comarxiv.orgchemrxiv.org By training machine learning models on large datasets of known molecules and their properties, it is possible to develop algorithms that can accurately predict various physicochemical properties for new or uncharacterized compounds like this compound. chemrxiv.orgnih.gov

These predictive models can be used to estimate properties such as boiling point, melting point, solubility, and even biological activity. chemrxiv.org The input for these models often consists of molecular descriptors, which are numerical representations of the molecule's structure. chemrxiv.org Machine learning can also be employed for structure validation by comparing predicted properties with experimental data. If a significant discrepancy exists, it may indicate an error in the proposed structure or the presence of impurities. The development of robust machine learning pipelines allows for the high-throughput screening of virtual compound libraries, accelerating the discovery of new materials with desired characteristics. arxiv.org

Chemical Reactivity and Reaction Mechanisms of 2,4,6 Trimethoxydiphenylmethane

Pathways of Electrophilic and Nucleophilic Substitution on the Aromatic Rings

Electrophilic Aromatic Substitution:

The aromatic rings of 2,4,6-trimethoxydiphenylmethane are the primary sites for electrophilic substitution reactions. The rate and regioselectivity of these reactions are dictated by the directing effects of the substituents on each ring. wikipedia.orgminia.edu.eg

The 2,4,6-trimethoxy-substituted ring is highly activated towards electrophilic attack due to the strong electron-donating resonance effect of the three methoxy (B1213986) groups. researchgate.net These groups direct incoming electrophiles to the ortho and para positions. In this specific molecule, the 3- and 5- positions (ortho to one methoxy group and para to another) are the most likely sites of substitution.

The unsubstituted phenyl ring is activated by the benzyl (B1604629) group (the rest of the molecule), which is a weak ortho-, para-director. Therefore, electrophilic substitution on this ring will predominantly occur at the ortho (2'- and 6'-) and para (4'-) positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration of diphenylmethane (B89790) typically yields dinitro derivatives, with substitution occurring on both rings. youtube.com A similar outcome would be expected for this compound, with the highly activated ring being particularly susceptible to substitution.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is less common for electron-rich aromatic compounds like this compound. libretexts.orgpressbooks.pub This type of reaction generally requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. chemistrysteps.commasterorganicchemistry.com Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Oxidative and Reductive Transformations of the Diphenylmethane Moiety

The diphenylmethane core of the molecule can undergo both oxidative and reductive transformations.

Oxidation:

The methylene (B1212753) bridge of diphenylmethane can be oxidized to a carbonyl group, forming the corresponding benzophenone. scribd.comfirsthope.co.in This transformation can be achieved using various oxidizing agents. A photolytic process involving hydrogen bromide and hydrogen peroxide has been shown to selectively oxidize diphenylmethane to benzophenone. google.com It is anticipated that this compound would undergo a similar oxidation to yield 2,4,6-trimethoxybenzophenone.

Reduction:

Reduction of the diphenylmethane moiety can involve either the aromatic rings or the central methylene bridge, depending on the reaction conditions. Catalytic hydrogenation of diphenylmethane can lead to the saturation of one or both aromatic rings to form benzylcyclohexane and dicyclohexylmethane, respectively. google.com The reduction of benzophenone derivatives is a common route to synthesize diphenylmethanes. chemicalbook.comyoutube.com While this compound is already in a reduced state at the methane (B114726) bridge, further reduction of the aromatic rings is possible under forcing conditions.

Investigations into the Stability and Degradation Processes of this compound under Diverse Chemical Environments

The stability of this compound is influenced by its methoxy substituents. While methoxy groups can be susceptible to cleavage under harsh acidic conditions, they generally confer a degree of stability to the aromatic ring. The degradation of aromatic compounds in the environment is often initiated by hydroxylation and subsequent ring cleavage, processes that are influenced by the nature of the ring substituents. researchgate.net Electron-donating groups like methoxy groups can activate the aromatic ring for electrophilic attack by oxygenases, which can initiate the degradation process. researchgate.net The photodegradation of methoxy-substituted compounds has been observed to depend on the position of the methoxy group on the phenyl ring. nih.gov

Acid-Catalyzed and Base-Catalyzed Reactions Involving the Methane Bridge

Acid-Catalyzed Reactions:

The methane bridge of diphenylmethane derivatives can be involved in acid-catalyzed reactions. Friedel-Crafts reactions, which are used to synthesize diphenylmethanes, are prime examples of acid-catalyzed processes where the methylene bridge is formed. chemicalbook.comgoogle.com Under certain acidic conditions, C-C bond cleavage can occur. nih.govrsc.org For instance, the synthesis of diphenylmethanes can be achieved through the acid-catalyzed reaction of benzene (B151609) with benzyl chloride. taylorandfrancis.com

Base-Catalyzed Reactions:

The methylene group in diphenylmethane is weakly acidic, with a pKa of approximately 32.2. wikipedia.org This acidity allows for deprotonation by strong bases, such as sodium amide, to form a carbanion. wikipedia.orgyoutube.com This resulting carbanion is a potent nucleophile and can participate in various reactions, including alkylation. wikipedia.org The presence of the electron-donating methoxy groups in this compound may slightly decrease the acidity of the methylene protons compared to the unsubstituted diphenylmethane.

Mechanistic Elucidation of Key Synthetic and Degradative Reactions

Synthesis:

The primary synthetic route to diphenylmethanes is the Friedel-Crafts alkylation . The mechanism involves the generation of a benzyl cation or a polarized benzyl halide-Lewis acid complex, which then acts as an electrophile. This electrophile is attacked by the π-electrons of the second aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). minia.edu.eg Subsequent deprotonation restores the aromaticity of the ring and yields the diphenylmethane product. minia.edu.eg The synthesis of this compound would likely involve the reaction of 2,4,6-trimethoxybenzyl chloride with benzene in the presence of a Lewis acid catalyst.

Degradation:

The degradation of methoxy-substituted aromatic compounds often proceeds via O-demethylation as a key initial step, particularly in biological or harsh chemical environments. rsc.org This can be followed by hydroxylation and subsequent oxidative cleavage of the aromatic ring. researchgate.net The mechanism of oxidative cleavage often involves the formation of catechol-like intermediates which are then cleaved by dioxygenase enzymes in biological systems. researchgate.net

Studies on Derivatives and Analogues of 2,4,6 Trimethoxydiphenylmethane

Design and Synthesis of Structurally Modified 2,4,6-Trimethoxydiphenylmethane Analogues

The design of analogues based on the this compound framework often employs strategies like molecular hybridization, conformational analysis, and scaffold hopping to explore new chemical space and potential functionalities. A prominent class of analogues are chalcones, which are α,β-unsaturated ketones. These can be considered related structures where the central methane (B114726) bridge is replaced by a propenone unit.

Table 1: Examples of Synthesized 2,4,6-Trimethoxyphenyl Analogues and Their Synthetic Methods

| Compound Class | Key Intermediate | Reaction Type | Reference |

|---|---|---|---|

| Chalcone Derivatives | 1-(2,4,6-trimethoxyphenyl)ethanone | Claisen-Schmidt Condensation | nih.gov |

| Dimethylchalcone (DMDMC) Derivatives | Tri‐O‐methyl‐dimethylphloroacetophenone | Claisen-Schmidt Condensation | nih.gov |

| Brominated Diphenylmethanones | Bis(3,4-dimethoxyphenyl)methanone (B3032734) | Electrophilic Bromination (LiBr/CAN) | tandfonline.com |

Structure-Reactivity Relationships within the this compound Family

The relationship between the chemical structure of this compound analogues and their reactivity is governed by steric and electronic effects. The three methoxy (B1213986) groups on one phenyl ring are strong electron-donating groups, which activate the ring towards electrophilic substitution and influence the acidity of the benzylic protons.

The acidity of the methylene (B1212753) C-H bond in the parent diphenylmethane (B89790) is notably higher (pKa = 32.2) than in alkanes, a result of the stabilization of the resulting carbanion by the two phenyl rings. wikipedia.org The introduction of the three methoxy groups further modifies this reactivity. In analogues like chalcones derived from 2,4,6-trimethoxyacetophenone, the reactivity of the α,β-unsaturated ketone system is central. This system is susceptible to nucleophilic attack (Michael addition) and various cycloaddition reactions. The substitution pattern on the second phenyl ring (the B-ring in chalcones) significantly modulates this reactivity. Electron-withdrawing groups on the B-ring increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.

Studies on brominated diphenylmethane derivatives have shown how substituents direct the outcome of reactions. For example, the bromination of bis(3,4-dimethoxyphenyl)methanone with reagents like LiBr/CAN or molecular bromine leads to specific mono- and di-brominated products, demonstrating the directing influence of the existing methoxy groups on electrophilic aromatic substitution. tandfonline.com The reactivity is a balance between the activating effect of the methoxy groups and the deactivating effect of the carbonyl bridge.

Comparative Analysis of Spectroscopic Signatures and Computational Predictions for Analogues

The structural elucidation of this compound analogues relies heavily on spectroscopic techniques, with computational methods providing deeper insight and corroboration. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. In ¹H-NMR spectra, the methoxy groups typically appear as sharp singlets, and the substitution pattern on the aromatic rings can be deduced from the chemical shifts and coupling patterns of the aromatic protons. tandfonline.com For instance, the symmetry in certain 2,4-dimethoxy derivatives is evident in their ¹³C NMR spectra, which show fewer resonances than would be expected for an asymmetric molecule. tandfonline.com

Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data from IR, Raman, and UV-Vis spectroscopy. nih.govresearchgate.net DFT calculations can elucidate frontier molecular orbitals (FMOs), helping to understand the electronic transitions observed in UV-Vis spectra and predict the reactivity of different sites within the molecule. nih.gov For example, computational studies on 2-methoxy-4,6-diphenylnicotinonitrile involved energy framework computations and DFT analysis to reveal geometric optimization and molecular reactivity descriptors. nih.gov Furthermore, in silico methods like molecular docking are used to predict the interaction of these analogues with biological targets, providing a theoretical basis for observed biological activities. nih.gov

Table 2: Techniques Used for Spectroscopic and Computational Analysis

| Analysis Type | Method/Technique | Information Obtained | Reference |

|---|---|---|---|

| Experimental | ¹H and ¹³C NMR | Structural confirmation, isomeric differentiation | tandfonline.comtandfonline.com |

| IR & Raman Spectroscopy | Vibrational modes of functional groups | nih.gov | |

| X-ray Diffraction | Exact molecular geometry and crystal packing | tandfonline.com | |

| Computational | Density Functional Theory (DFT) | Optimized geometry, FMOs, reactivity descriptors | nih.govresearchgate.net |

| Molecular Docking | Prediction of binding modes to biological targets | nih.gov | |

| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in crystals | nih.gov |

Investigation of Heteroatom-Incorporated Diphenylmethane Frameworks Bearing Methoxy Substituents

Incorporating heteroatoms (atoms other than carbon and hydrogen, such as nitrogen, oxygen, or sulfur) into the core structure of diphenylmethane analogues is a key strategy for modifying their chemical and physical properties. This "heteroatom doping" can introduce dipolar characteristics and unique intermolecular interactions not present in the all-carbon analogues. nih.gov

A major class of heteroatom-containing analogues are those based on a 1,3,5-triazine (B166579) core. These are often synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). By controlling reaction conditions such as temperature, a sequential nucleophilic substitution of the chlorine atoms can be achieved with various nucleophiles, including those containing methoxy-substituted phenyl groups. nih.govyoutube.comrsc.org For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) is a common precursor used to create non-symmetrically substituted triazines by reacting it with different nucleophiles. tandfonline.comrsc.org

Other heteroatomic frameworks include pyridines. For example, 2,4,6-triarylpyridines can be synthesized in a one-pot reaction involving acetophenones (which could be methoxy-substituted), aromatic aldehydes, and ammonium (B1175870) acetate, which provides the nitrogen atom for the pyridine (B92270) ring. tandfonline.com The incorporation of the nitrogen atom into the aromatic ring significantly alters the electronic distribution and basicity of the molecule compared to its carbocyclic diphenylmethane counterpart. These synthetic strategies allow for the creation of a wide array of structurally diverse, heteroatom-containing compounds that possess the characteristic methoxy-substituted phenyl moieties.

Q & A

Q. What are the standard synthetic pathways for 2,4,6-trimethoxydiphenylmethane, and what experimental conditions optimize yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation, where a methoxy-substituted benzene derivative reacts with a methylating agent (e.g., methyl chloride or dimethyl sulfate) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Key parameters include:

- Temperature: 40–60°C to balance reaction rate and side-product formation.

- Solvent: Anhydrous dichloromethane or nitrobenzene to stabilize intermediates.

- Stoichiometry: A 2:1 molar ratio of methoxybenzene to methylating agent ensures complete substitution.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Yield optimization requires strict moisture control and catalytic efficiency monitoring .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Hygroscopicity necessitates desiccants (e.g., silica gel).

- Handling: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of dust.

- Stability Testing: Monitor decomposition via TLC or HPLC every 3–6 months. Degradation products (e.g., demethylated derivatives) indicate exposure to humidity or light .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify methoxy (-OCH₃) groups (δ ~3.8 ppm in ¹H NMR; δ ~55 ppm in ¹³C NMR) and aromatic protons (δ ~6.5–7.5 ppm).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy groups).

- FT-IR: Detect C-O stretching (1250–1050 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹).

Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Variable Standardization: Control solvent (DMSO vs. aqueous), concentration (µM to mM range), and exposure duration (acute vs. chronic).

- Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to identify target pathways.

- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., cell line heterogeneity, assay sensitivity) .

Q. What advanced analytical methods are suitable for studying the compound’s stability under reactive conditions?

Methodological Answer:

- Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) to assess decomposition at elevated temperatures (50–150°C).

- Photostability: Expose to UV-Vis light (300–400 nm) and monitor degradation via HPLC-MS.

- Reactivity Screening: Test compatibility with common reagents (e.g., acids/bases) using in situ FT-IR or Raman spectroscopy .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound in drug design?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger to model interactions with biological targets (e.g., kinases, GPCRs).

- QSAR Models: Train on datasets of methoxy-substituted analogs to predict logP, solubility, and binding affinity.

- MD Simulations: Analyze conformational flexibility in aqueous vs. lipid environments (NAMD/GROMACS) .

Q. What methodologies assess the environmental impact of this compound in aqueous systems?

Methodological Answer:

- Adsorption Studies: Use Fe₃O₄@MON core-shell adsorbents (microporous organic networks) to evaluate removal efficiency via SPE-HPLC .

- Ecotoxicology: Perform Daphnia magna or Vibrio fischeri bioassays to measure LC₅₀/EC₅₀ values.

- Degradation Pathways: Identify metabolites via LC-QTOF-MS after exposure to UV/H₂O₂ or microbial consortia .

Methodological & Collaborative Questions

Q. How should interdisciplinary teams design experiments to study the compound’s pharmacological potential?

Methodological Answer:

- In Vitro Screening: Prioritize cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), and antimicrobial (MIC determination) profiles.

- In Vivo Models: Use zebrafish embryos for toxicity or murine models for pharmacokinetics (Cmax, t½).

- Data Integration: Employ electronic lab notebooks (ELNs) and platforms like Benchling for real-time collaboration .

Q. What statistical approaches address variability in experimental data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.